A Guide to the Synthesis and Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid
A Guide to the Synthesis and Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid
Introduction: Strategic Importance in Modern Chemistry
4-(2-Hydroxyethoxy)phenylboronic acid (CAS No. 221006-65-1) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid moiety on a phenyl ring and a terminal primary alcohol on an ether chain, makes it a versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds to form biaryl systems.[2][3] The hydroxyethoxy tail offers a site for secondary modifications, enabling its incorporation into larger molecules, polymers, or attachment to surfaces, while also improving aqueous solubility.
This guide provides an in-depth, experience-driven overview of a reliable synthetic pathway, rigorous purification strategies, and comprehensive characterization of 4-(2-Hydroxyethoxy)phenylboronic acid. The protocols and insights are designed for professionals who require not just a procedure, but a foundational understanding of the underlying chemical principles.
Synthesis: A Tale of Protection and Functionalization
The synthesis of arylboronic acids bearing reactive functional groups requires a strategic approach to avoid unwanted side reactions. A direct etherification of 4-hydroxyphenylboronic acid is often complicated by the acidity of the boronic acid protons and potential for polymerization. A more robust and field-proven strategy involves the protection of the boronic acid as a pinacol ester. This protection strategy serves two key purposes: it renders the boron moiety inert to the basic conditions of the subsequent etherification step and it significantly improves the compound's solubility in organic solvents, simplifying purification of the intermediate.[4]
Synthetic Strategy Workflow
The chosen two-step synthesis involves:
-
Protection: Esterification of commercially available 4-hydroxyphenylboronic acid with pinacol to form the stable cyclic boronate ester.
-
Etherification & Deprotection: Williamson ether synthesis on the protected phenol using 2-bromoethanol, followed by in-situ or subsequent hydrolytic deprotection of the pinacol ester to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxyphenylboronic acid (10.0 g, 72.5 mmol), pinacol (9.4 g, 79.8 mmol, 1.1 equiv.), and toluene (120 mL).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.
-
Expert Insight: The azeotropic removal of water drives the equilibrium towards the ester product. Ensuring the reaction goes to completion here simplifies the subsequent steps.
-
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid or oil is typically of sufficient purity for the next step.
Step 2: Synthesis of 4-(2-Hydroxyethoxy)phenylboronic acid
-
Setup: To a 500 mL round-bottom flask, add the crude pinacol ester from the previous step, potassium carbonate (K₂CO₃, 30.2 g, 218 mmol, 3.0 equiv.), and dimethylformamide (DMF, 150 mL).
-
Addition: Add 2-bromoethanol (7.7 mL, 109 mmol, 1.5 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching & Hydrolysis: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2 M hydrochloric acid (HCl). Stir the mixture vigorously for 1-2 hours.
-
Expert Insight: This acidification step is critical. It protonates the phenoxide, neutralizes the excess base, and hydrolyzes the pinacol ester back to the boronic acid, causing the product to precipitate.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and residual DMF.
-
Drying: Dry the crude product under high vacuum to yield crude 4-(2-Hydroxyethoxy)phenylboronic acid, which can then be purified.
Purification: The Key to High-Quality Material
Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or streak on the column.[5] Therefore, recrystallization or an acid-base extraction are the preferred methods.
Purification Workflow: Recrystallization
Caption: A standard workflow for the purification of the title compound by recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: A mixed solvent system, such as ethyl acetate and water or ethyl acetate and hexanes, is often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot primary solvent portion-wise until the solid just dissolves.
-
Induce Saturation: If using a co-solvent, add the "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a hot, saturated solution.[7]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Alternative Purification via Base Extraction
For removing non-acidic impurities, a liquid-liquid extraction can be highly effective.[8]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the product precipitates.
-
Collect the pure solid by filtration, wash with cold water, and dry.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as two doublets (AA'BB' system), two triplets for the ethoxy chain protons, and broad singlets for the -OH and -B(OH)₂ protons. |
| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms, including four aromatic carbons and two aliphatic carbons in the ethoxy chain. |
| Mass Spec (ESI-MS) | Expected m/z for the molecular ion. For C₈H₁₁BO₄, the exact mass is 182.07 g/mol . Expect [M-H]⁻ at ~181.06 in negative mode or [M+Na]⁺ at ~205.05 in positive mode. |
| FT-IR | Broad O-H stretch (~3200-3400 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), and aromatic C-H/C=C bands.[9][10] |
| Melting Point | A sharp melting point is indicative of high purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆, δ):
-
~7.65 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the boronic acid group.
-
~6.90 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ether group.
-
~4.85 ppm (t, J ≈ 5.0 Hz, 1H): Terminal alcohol proton (-CH₂OH ).
-
~4.00 ppm (t, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (-OCH₂ CH₂OH).
-
~3.70 ppm (q, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the terminal alcohol (-OCH₂CH₂ OH).
-
Note: The boronic acid protons B(OH)₂ often appear as a broad singlet around 8.0 ppm, but can exchange with water in the solvent and may not be observed.
-
-
¹³C NMR (101 MHz, DMSO-d₆, δ):
-
~160.0 ppm: Aromatic carbon attached to the ether oxygen (C-O).
-
~136.5 ppm: Aromatic carbons ortho to the boronic acid.
-
~129.0 ppm (approx.): Aromatic carbon attached to the boron (C-B). This signal is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.
-
~114.5 ppm: Aromatic carbons ortho to the ether group.
-
~69.5 ppm: Methylene carbon adjacent to the aromatic ring (-C H₂CH₂OH).
-
~60.0 ppm: Methylene carbon adjacent to the terminal alcohol (-CH₂C H₂OH).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the primary observed species would be the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy
FT-IR is used to identify key functional groups.
-
O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region, corresponding to the alcohol and boronic acid hydroxyl groups.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
B-O Stretch: A characteristic strong and broad band around 1350 cm⁻¹.[9]
-
C-O Ether Stretch: A strong band around 1240 cm⁻¹.
Application Profile: The Suzuki-Miyaura Cross-Coupling
The primary application of 4-(2-Hydroxyethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl molecules. The reaction involves a palladium catalyst, a base, and an aryl halide.[11][12]
Caption: General scheme of a Suzuki-Miyaura reaction utilizing the title compound.
The hydroxyethoxy group provides a valuable handle for further derivatization of the resulting biaryl product, making it a key building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis, purification, and comprehensive characterization of 4-(2-Hydroxyethoxy)phenylboronic acid. By employing a pinacol ester protection strategy, followed by a straightforward purification via recrystallization, high-purity material can be reliably obtained. The analytical data provided serves as a benchmark for quality control. The utility of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions, underscores its importance as a versatile tool for synthetic chemists in both academic and industrial research.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Soundararajan, S., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Callum, J. & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Retrieved from [Link]
-
American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]
-
Molbase. (n.d.). 4-(2-Hydroxyethyl)phenylboronic acid. Retrieved from [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxylation of phenylboronic acid reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid.... Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
Sources
- 1. 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
